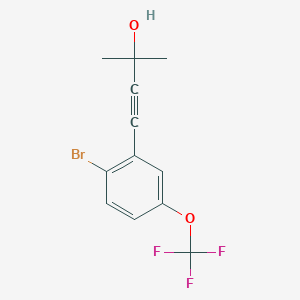
4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL
Vue d'ensemble
Description
The compound “4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL” is a complex organic molecule. It contains a phenyl ring which is substituted with a bromo group, a trifluoromethoxy group, and a 2-methylbut-3-yn-2-ol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring provides a planar, aromatic base for the molecule, while the various substituents would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the bromo group is a good leaving group, and the trifluoromethoxy group is an electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethoxy group and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .Applications De Recherche Scientifique
Aryne Route Synthesis
4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL serves as an intermediate in the synthesis of naphthalenes and naphthols through an aryne route. This approach involves generating specific phenyllithium intermediates that undergo various transformations, leading to the synthesis of naphthalenes, which are crucial in a variety of chemical applications, including pharmaceuticals (Schlosser & Castagnetti, 2001).
Synthesis of Antimicrobial Agents
The compound plays a role in the synthesis of antimicrobial agents. For example, substituted phenyl azetidines with potential antimicrobial properties have been synthesized using related bromo phenyl compounds as key intermediates (Doraswamy & Ramana, 2013).
Nanoparticle Production
This chemical is used in creating enhanced brightness, emission-tuned nanoparticles. It is involved in the synthesis of polyfluorene building blocks, which are crucial for developing nanoparticles with applications in bioimaging and electronic devices (Fischer, Baier, & Mecking, 2013).
Larvicidal Activity
Derivatives of this compound have been investigated for larvicidal activity against mosquito species, highlighting its potential use in controlling mosquito-borne diseases (Santhanalakshmi, Thandapani, Margandan, & Neelakandeswari, 2022).
Development of Liquid Crystal Compounds
In the field of materials science, this compound contributes to the synthesis of liquid crystal compounds, which have applications in displays and other electronic devices (Yue-hui, 2010).
Synthesis of Epoxide Hydrolase Inhibitors
It has been used in the discovery and synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, an enzyme target in various diseases (Thalji et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3O2/c1-11(2,17)6-5-8-7-9(3-4-10(8)13)18-12(14,15)16/h3-4,7,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYGQWWUQMQARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=C(C=CC(=C1)OC(F)(F)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675397 | |
| Record name | 4-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL | |
CAS RN |
1187385-74-5 | |
| Record name | 4-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1372295.png)
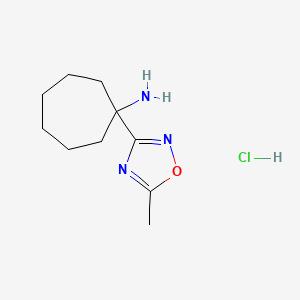


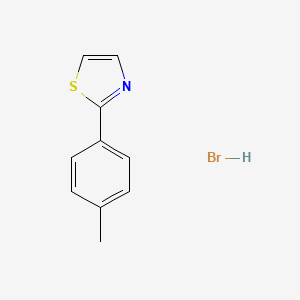
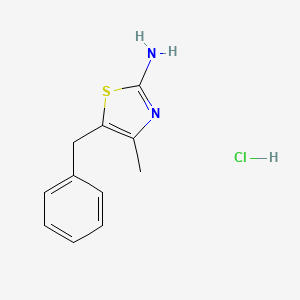
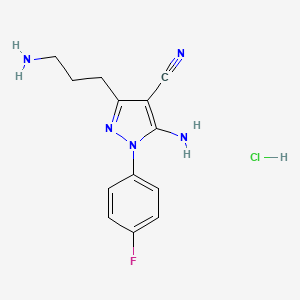
![ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1372306.png)

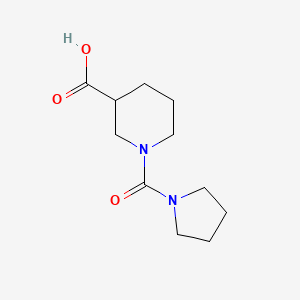
![1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B1372310.png)
![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)
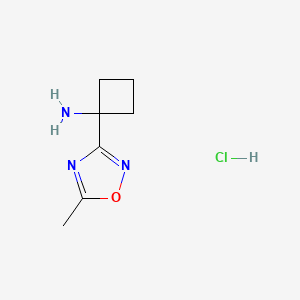
![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)